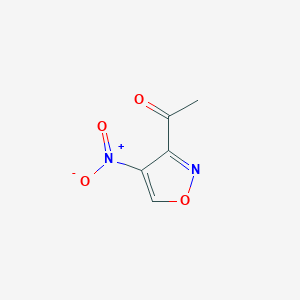

1-(4-Nitroisoxazol-3-yl)ethanone

Description

Significance of the Isoxazole (B147169) Nucleus in Heterocyclic Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. ajrconline.orgnih.gov This structural motif is a cornerstone in medicinal chemistry and drug discovery, valued for its metabolic stability and ability to engage in various non-covalent interactions. rsc.orgresearchgate.net The isoxazole nucleus is present in numerous synthetic and naturally occurring compounds that exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. ajrconline.orgnih.govijcrt.org

The weaker nitrogen-oxygen bond within the isoxazole ring provides a potential site for ring cleavage, making it a versatile intermediate in synthetic chemistry. researchgate.net Its derivatives are fundamental to the creation of a plethora of marketed drugs, such as the antibiotics Cloxacillin and Dicloxacillin, and the anti-inflammatory drug Valdecoxib. nih.govresearchgate.netijcrt.org The development of new synthetic strategies for isoxazole derivatives is an active area of research, highlighting its sustained importance in the field. nih.govrsc.org

Role of the Ethanone (B97240) Moiety in Molecular Architecture

The ethanone group, also known as an acetyl group, is a simple ketone functional group (–COCH₃). ontosight.ai In molecular architecture, this moiety plays a crucial role in influencing a compound's chemical reactivity and physical properties. ontosight.aiontosight.ai The carbonyl group within the ethanone moiety is electrophilic, making it susceptible to nucleophilic attack, a fundamental reaction in organic synthesis. ontosight.aiontosight.ai

The presence of an ethanone group can significantly impact a molecule's biological activity by affecting its ability to bind with enzymes or receptors. ontosight.aiontosight.ai Structure-activity relationship (SAR) studies often highlight the importance of the ethanone moiety in modulating a compound's therapeutic potential. ontosight.ai Furthermore, it serves as a synthetic handle for building more complex molecules through reactions like Friedel-Crafts acylations, condensations, and various coupling reactions. ontosight.aiontosight.ai

Overview of 1-(4-Nitroisoxazol-3-yl)ethanone as a Synthetic Building Block

This compound combines the features of the isoxazole ring with the reactivity of the ethanone moiety, further activated by a strong electron-withdrawing nitro group on the isoxazole ring. This specific combination makes it a valuable and reactive intermediate in organic synthesis.

Detailed research has demonstrated its utility as a precursor for constructing more elaborate heterocyclic systems. For instance, a related compound, 2-(3-methyl-4-nitro-isoxazol-5-yl)-1-aryl-ethanone, serves as a key starting material in the green synthesis of isoxazolyl aryl thieno[2,3-d]pyrimidinones. niscpr.res.inniscpr.res.in In this multi-component reaction, the ethanone derivative reacts with a cyanoacetamide and elemental sulfur in a tandem process to yield complex polycyclic structures. niscpr.res.inniscpr.res.in The reactivity of the nitro-substituted isoxazole system is also seen in related compounds, where the nitro group facilitates reactions like the Henry reaction. rsc.org

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 550301-44-5 |

| Molecular Formula | C₅H₄N₂O₄ |

| Molecular Weight | 156.10 g/mol |

| SMILES Code | CC(C1=NOC=C1N+=O)=O |

Structure

3D Structure

Properties

Molecular Formula |

C5H4N2O4 |

|---|---|

Molecular Weight |

156.10 g/mol |

IUPAC Name |

1-(4-nitro-1,2-oxazol-3-yl)ethanone |

InChI |

InChI=1S/C5H4N2O4/c1-3(8)5-4(7(9)10)2-11-6-5/h2H,1H3 |

InChI Key |

GXNSZKACHZONEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NOC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Transformations and Reaction Chemistry of 1 4 Nitroisoxazol 3 Yl Ethanone

Reactions Involving the Ethanone (B97240) Carbonyl Group

The ethanone moiety is a key center for reactions that form new carbon-carbon bonds, primarily through the chemistry of its enolate form. The acidic protons on the methyl group adjacent to the carbonyl allow for a range of classical carbonyl reactions.

Enolate Chemistry and α-Functionalization

The methyl protons of the ethanone group in 1-(4-nitroisoxazol-3-yl)ethanone are acidic due to their position alpha to the carbonyl group. masterorganicchemistry.com This acidity is further enhanced by the electron-withdrawing nature of the 4-nitroisoxazole (B72013) ring. Treatment with a suitable base leads to the formation of a nucleophilic enolate ion. masterorganicchemistry.comlibretexts.org This enolate is stabilized by resonance, delocalizing the negative charge onto the oxygen atom. masterorganicchemistry.com

A related reaction is the vinylogous Michael addition, where an enolate or enol-equivalent adds to a Michael acceptor. Research on similar 4-nitroisoxazole derivatives, such as 3,5-dimethyl-4-nitroisoxazole (B73060), has shown that the active methylene (B1212753) group can participate in such additions to aldehydes and trifluoromethyl ketones. researchgate.netrsc.org This suggests that the enolate of this compound could similarly act as a nucleophile in Michael-type reactions.

Table 1: Potential α-Functionalization Reactions of this compound

| Reaction Type | Electrophile | Potential Product Structure |

| Alkylation | Alkyl Halide (R-X) | 1-(4-Nitroisoxazol-3-yl)propan-1-one and longer chain ketones |

| Halogenation | Halogen (X₂) | 2-Halo-1-(4-nitroisoxazol-3-yl)ethanone |

| Michael Addition | α,β-Unsaturated Carbonyl | Adduct with a new C-C bond at the β-position of the acceptor |

Condensations with Carbonyl Compounds

The enolate of this compound can undergo condensation reactions with other carbonyl compounds, such as aldehydes and ketones. ucsb.edu A prominent example is the Aldol (B89426) condensation, which would involve the enolate adding to an aldehyde or ketone to form a β-hydroxy ketone. libretexts.orgscribd.com Subsequent dehydration of this aldol adduct can lead to the formation of an α,β-unsaturated ketone, a chalcone-like structure. ucsb.edu

The Claisen-Schmidt condensation, a type of mixed aldol condensation, involves the reaction of a ketone with an aromatic aldehyde under basic or acidic conditions. chowgules.ac.in It is well-documented for various ketones and aldehydes. researchgate.net Given that related compounds like 3,5-dimethyl-4-nitroisoxazole readily undergo condensation with aldehydes, it is highly probable that this compound would react similarly with various aromatic and heteroaromatic aldehydes to produce the corresponding chalcone (B49325) derivatives. researchgate.netchowgules.ac.in These reactions are typically catalyzed by a base like potassium hydroxide (B78521) or piperidine. chowgules.ac.in

Table 2: Condensation Reactions of this compound

| Reaction Name | Reactant | Catalyst | Product Type |

| Aldol Condensation | Aldehyde/Ketone | Base (e.g., NaOH, KOH) | β-Hydroxy ketone |

| Claisen-Schmidt Condensation | Aromatic Aldehyde | Base (e.g., KOH) or Acid | α,β-Unsaturated ketone (Chalcone) |

Cyclization Reactions Initiated by the Ethanone Moiety

The products of the condensation reactions, particularly the chalcone-like α,β-unsaturated ketones, are valuable precursors for the synthesis of various heterocyclic systems through cyclization reactions. derpharmachemica.com The presence of multiple reactive sites in these molecules allows for intramolecular reactions to form new rings.

For example, the reaction of these chalcone derivatives with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolines. derpharmachemica.com Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoline (B3343090) derivatives, and reactions with reagents like guanidine (B92328) can produce pyrimidine (B1678525) rings. derpharmachemica.comraco.cat The ethanone moiety, by first participating in a condensation to form a chalcone, initiates a sequence that leads to diverse heterocyclic scaffolds. researchgate.netopenmedicinalchemistryjournal.comub.edu

Transformations of the Nitro Group

The nitro group on the isoxazole (B147169) ring is a key functional group that can be transformed into other nitrogen-containing functionalities, significantly expanding the synthetic utility of this compound.

Selective Reduction of the Nitro Group to Amino Functionality

A crucial transformation of the nitro group is its selective reduction to an amino group. This conversion is significant as the resulting 1-(4-aminoisoxazol-3-yl)ethanone is a versatile intermediate for further functionalization. The selective reduction of a nitro group in the presence of a ketone is a common challenge in organic synthesis.

Research on related nitroisoxazoles has demonstrated that this reduction can be achieved effectively. For instance, the vinylogous Henry product of 3,5-dimethyl-4-nitroisoxazole has been successfully reduced to the corresponding aminoisoxazole-substituted derivative using zinc dust in acetic acid. nanobioletters.com This method provides a high yield and is a strong indicator that the nitro group in this compound can be selectively reduced to an amine under similar conditions without affecting the ketone functionality.

Table 3: Reagents for Selective Nitro Group Reduction

| Reagent System | Product | Reference |

| Zinc dust / Acetic acid | 1-(4-Aminoisoxazol-3-yl)ethanone | nanobioletters.com |

Reactions Involving Nitrogen-Containing Derivatives of the Nitro Group

The amino group of 1-(4-aminoisoxazol-3-yl)ethanone, obtained from the reduction of the nitro group, opens up a wide array of subsequent chemical reactions. The amino group can act as a nucleophile or be converted into other functionalities, leading to the synthesis of fused heterocyclic systems.

Reactivity of the Isoxazole Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, exhibits a distinct reactivity pattern. The presence of the electron-withdrawing nitro group at the 4-position of this compound significantly influences the electronic distribution and chemical behavior of the isoxazole core, setting it apart from non-nitrated analogues. smolecule.comunibo.it This section delves into the specific reactivity of the isoxazole ring system in this compound and its derivatives, focusing on nucleophilic attack, ring-opening and rearrangement pathways, and cycloaddition reactions.

Nucleophilic Attack on the Isoxazole Ring

The electron-deficient nature of the 4-nitroisoxazole ring renders it susceptible to nucleophilic attack, particularly at the C5 position. smolecule.comunibo.it This electrophilic character is a direct consequence of the potent electron-withdrawing effect of the nitro group.

Hard nucleophiles, such as hydroxide and trifluoromethyl anions, readily attack the C5 position of 3,5-disubstituted-4-nitroisoxazoles. unibo.it This addition can lead to the formation of isoxazoline intermediates. unibo.it For instance, in 3-methyl-4-nitro-5-(alkylenethenyl/styryl) isoxazoles, which possess two electrophilic centers, hard nucleophiles preferentially attack the C5 position of the isoxazole ring. unibo.it

Furthermore, the activation of aromatic diaryl isoxazoles with strong electron-withdrawing groups at the 4-position, such as a nitro group, enables nucleophilic difluoromethylation at the C5-position using (difluoromethyl)trimethylsilane (B44995) (Me3SiCF2H). scienceopen.com This reaction proceeds with high regio- and diastereoselectivity to furnish difluoromethylated isoxazolines. scienceopen.comresearchgate.net It is important to note that this transformation is contingent on the presence of a strong electron-withdrawing group at the 4-position; unsubstituted 3,5-diphenyl isoxazole does not undergo this reaction under similar conditions. scienceopen.com

In a similar vein, the reaction of 3-methyl-4-nitro-5-trichloromethylisoxazole with primary and secondary amines results in aromatic amination at the C5-position to yield 5-aminoisoxazoles. nih.gov This transformation proceeds via a vinylogous nitro-haloform mechanism, involving the 1,4-conjugate addition of the amine nucleophile followed by the elimination of chloroform. nih.gov

The reactivity of the isoxazole ring towards nucleophiles is a critical aspect of its chemistry, enabling a variety of functionalization reactions at the C5-position. The specific outcomes of these reactions are dependent on the nature of the nucleophile and the substituents on the isoxazole ring.

Ring-Opening and Rearrangement Pathways of Nitroisoxazoles

The weak N-O bond inherent to the isoxazole ring makes it susceptible to cleavage under various conditions, including thermolysis, photolysis, hydrogenolysis, and deprotonation. thieme-connect.de The presence of a nitro group can further influence these ring-opening and rearrangement reactions.

One of the notable reactions of 4-nitroisoxazoles is their ability to undergo ring-opening to form carboxylates, a transformation known as the Sarti-Fantoni reaction. nih.gov This property has led to the consideration of 4-nitroisoxazoles as masked carboxylic acid synthons. smolecule.comunibo.it For example, the 4-nitroisoxazole moiety in products derived from the allylic-allylic alkylation of 3,5-dimethyl-4-nitroisoxazole can be transformed into a carboxylic acid group. acs.org This transformation underscores the synthetic utility of the isoxazole ring as a latent carboxyl functional group.

The ring-opening can also be initiated by nucleophilic attack. For instance, the reaction of 3-methyl-4-nitro-5-styrylisoxazole (B11997846) with bis-enolisable ketones can lead to either Michael adducts or spiroisoxazolines, depending on the reaction conditions. researchgate.net Basic hydrolysis of 3-methyl-4-nitro-5-styrylisoxazole, followed by acidification, yields cinnamic acid, further demonstrating the isoxazole ring acting as a masked carboxylic acid. researchgate.net

Furthermore, ring-opening can be a key step in more complex rearrangement sequences. For example, the reaction of N-( smolecule.combenzofuro[3,2-d]pyrimidin-4-yl)formamidines with hydroxylamine hydrochloride can lead to rearranged cyclization products through the cleavage of the pyrimidine ring and subsequent formation of a 1,2,4-oxadiazole (B8745197) ring. researchgate.net While not directly involving this compound, this illustrates the principle of isoxazole ring transformations in heterocyclic chemistry.

The susceptibility of the nitroisoxazole ring to open provides a powerful tool for synthetic chemists, allowing for the unmasking of functional groups and the construction of diverse molecular architectures.

[3+2] Cycloaddition Reactions Involving Isoxazolyl Alkenes and Analogues

The [3+2] cycloaddition reaction is a powerful method for the synthesis of five-membered heterocyclic rings, including isoxazoles and isoxazolines. tandfonline.comtandfonline.comorganic-chemistry.org This reaction typically involves the reaction of a 1,3-dipole with a dipolarophile, such as an alkene or alkyne.

Nitrile oxides, which can be generated in situ from aldoximes, are common 1,3-dipoles used in the synthesis of isoxazoles. tandfonline.comtandfonline.com The reaction of these nitrile oxides with alkenes and alkynes provides a convenient and efficient route to a variety of isoxazole and isoxazoline derivatives. tandfonline.comtandfonline.com For instance, a mechanochemical approach using ball-milling has been developed for the [3+2] cycloaddition of in situ generated nitrile oxides with various alkenes and alkynes, affording the corresponding products in good yields. tandfonline.com

While the provided information does not directly describe [3+2] cycloaddition reactions of this compound itself acting as the 1,3-dipole, the isoxazole moiety is frequently constructed via this type of reaction. The synthesis of isoxazoles often involves the [3+2] cycloaddition of nitrile oxides with alkynes. organic-chemistry.org The resulting isoxazole ring can then be further functionalized.

Furthermore, the concept of [3+2] cycloaddition is relevant in the broader context of isoxazole chemistry. For example, the reaction of a masked monofluorodiazoethane reagent with alkynes and alkenes leads to the formation of monofluoromethyl-substituted isoxazoles and dihydroisoxazoles, respectively. chinesechemsoc.org This highlights the versatility of cycloaddition strategies in accessing functionalized isoxazole systems.

Computational studies have also been employed to understand the mechanism and regioselectivity of [3+2] cycloaddition reactions forming nitro-substituted isoxazolines. mdpi.com These studies indicate that the formation of 5-substituted 3-nitro-2-isoxazolines is generally preferred, with the regioselectivity being influenced by steric effects rather than local electronic interactions. mdpi.com

Derivatization Strategies and Analogue Synthesis

Functionalization at the Ethanone (B97240) α-Carbon

The α-carbon of the ethanone group in 1-(4-nitroisoxazol-3-yl)ethanone is a key site for functionalization. The presence of the adjacent carbonyl group renders the α-protons acidic and susceptible to deprotonation, forming an enolate intermediate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of functional groups.

While specific literature on the α-functionalization of this compound is limited, the reactivity of the analogous methyl group in the closely related compound, 3,5-dimethyl-4-nitroisoxazole (B73060), provides significant insight. The methyl group at the C-5 position of 3,5-dimethyl-4-nitroisoxazole, which is electronically analogous to the ethanone group of the target compound, readily participates in various carbon-carbon bond-forming reactions. These reactions typically proceed through a carbanion generated by deprotonation of the methyl group, facilitated by the electron-withdrawing nitro group on the isoxazole (B147169) ring.

Common transformations that can be extrapolated to the α-carbon of this compound include:

Aldol-type Condensations: Reaction of the enolate with aldehydes or ketones would yield β-hydroxy ketone derivatives.

Alkylation Reactions: Treatment with alkyl halides in the presence of a suitable base would lead to the introduction of alkyl chains at the α-position.

Acylation Reactions: Reaction with acyl chlorides or anhydrides would result in the formation of β-diketone derivatives.

These strategies provide a powerful toolkit for modifying the ethanone side chain, enabling the synthesis of a diverse library of analogues with varying steric and electronic properties.

Modifications of the Isoxazole Ring Substituents

The isoxazole ring of this compound offers multiple positions for derivatization, allowing for significant structural diversification.

Modification or replacement of the ethanone group at the C-3 position represents a more challenging but potentially fruitful derivatization strategy. Such transformations would likely require multi-step synthetic sequences. One hypothetical approach could involve the initial conversion of the ethanone to a different functional group, such as an oxime or a hydrazone, which could then undergo further reactions like rearrangements or cyclizations. Another possibility would be to synthesize the isoxazole ring with a different substituent at the C-3 position from the outset, using alternative starting materials to the traditional synthesis of the title compound.

The C-5 position of the isoxazole ring in this compound is activated for nucleophilic attack and can also be involved in condensation reactions. Drawing parallels with the reactivity of 3,5-dimethyl-4-nitroisoxazole, the ethanone group at the C-3 position would be expected to influence the reactivity at C-5. However, the most analogous and well-documented reactions involve the C-5 methyl group of 3,5-dimethyl-4-nitroisoxazole.

For instance, Knoevenagel condensation of 3,5-dimethyl-4-nitroisoxazole with various aldehydes, catalyzed by piperidine, leads to the formation of 5-styryl-3-methyl-4-nitroisoxazoles. rjpbcs.com This reaction demonstrates the feasibility of vinylation at the position analogous to the ethanone group in the target compound. It is therefore highly probable that this compound could undergo similar condensation reactions at its own methyl group of the ethanone moiety to yield vinylated products.

Furthermore, the methyl group of 3,5-dimethyl-4-nitroisoxazole can act as a nucleophile in Michael additions and other C-C bond-forming reactions. rsc.org This suggests that the ethanone group of the target compound could be similarly activated to participate in alkylation and other functionalization reactions.

Design and Synthesis of Hybrid Molecules Incorporating the Nitroisoxazolyl Ethanone Scaffold

The this compound scaffold can be incorporated into larger molecular frameworks to create hybrid molecules with potentially novel properties. This approach has been successfully demonstrated with the analogous compound, 3,5-dimethyl-4-nitroisoxazole, in the synthesis of isoxazole-oxindole and isoxazole-thiolane hybrids.

The synthesis of isoxazole-oxindole hybrids has been achieved through a vinylogous Henry reaction of 3,5-dimethyl-4-nitroisoxazole with various isatins. rsc.orgrsc.org This reaction, often carried out in water without a catalyst, yields 3-substituted-3-hydroxy isoxazole-oxindole hybrids in high yields. rsc.org The resulting tertiary alcohol can be further dehydrated to introduce a double bond, which can then participate in subsequent Michael addition reactions to generate highly functionalized spiro-oxindole derivatives. rsc.org

By analogy, a similar synthetic strategy could be employed using this compound as the isoxazole component. The reaction with isatin (B1672199) derivatives would be expected to proceed via the activated methyl group of the ethanone moiety, leading to the formation of novel isoxazole-oxindole hybrids.

Table 1: Synthesis of Isoxazole-Oxindole Hybrids from 3,5-dimethyl-4-nitroisoxazole and Isatins (Data based on analogous reactions)

| Isatin Derivative | Reaction Time | Yield (%) | Reference |

| Isatin | 45-120 min | 82-99 | rsc.org |

| N-allyl-isatin | 60 min | 93 | rsc.org |

| N-propargyl-isatin | 60 min | 95 | rsc.org |

| 5-Bromo-isatin | 90 min | 92 | rsc.org |

This table presents data for the reaction of 3,5-dimethyl-4-nitroisoxazole, a compound analogous to this compound.

The synthesis of isoxazole-thiolane hybrids has been reported via a one-pot Knoevenagel condensation followed by a domino sulfa-1,6-Michael/intramolecular vinylogous Henry reaction. rsc.org In this procedure, 3,5-dimethyl-4-nitroisoxazole is reacted with an aldehyde and 1,4-dithiane-2,5-diol (B140307) in the presence of a base like piperidine. This domino reaction leads to the formation of highly functionalized tetrahydrothiophene (B86538) (thiolane) derivatives conjugated with the isoxazole moiety in excellent yields.

A plausible synthetic route to isoxazole-thiolane hybrids starting from this compound would involve a similar one-pot strategy. The initial Knoevenagel condensation would occur between the methyl group of the ethanone moiety and an aldehyde, followed by the domino reaction with a sulfur-containing component to construct the thiolane ring.

Table 2: One-Pot Synthesis of Isoxazole-Thiolane Hybrids using 3,5-dimethyl-4-nitroisoxazole (Data based on analogous reactions)

| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Ethanol | >95 | rsc.org |

| 4-Chlorobenzaldehyde | Piperidine | Ethanol | >95 | rsc.org |

| 4-Methoxybenzaldehyde | Piperidine | Ethanol | >95 | rsc.org |

| 2-Naphthaldehyde | Piperidine | Ethanol | >95 | rsc.org |

This table presents data for the reaction of 3,5-dimethyl-4-nitroisoxazole, a compound analogous to this compound.

Conjugates with other Heterocyclic Systems (e.g., Pyrazoles, Quinolines)

The synthesis of hybrid molecules by conjugating the this compound scaffold with other heterocyclic systems, such as pyrazoles and quinolines, represents a significant strategy in medicinal chemistry. This approach aims to create novel chemical entities with potentially enhanced or synergistic biological activities by combining the pharmacophoric features of each ring system. The acetyl group of this compound serves as a versatile functional handle for elaboration into these more complex fused and linked heterocyclic structures.

Conjugation with Pyrazoles

A primary and well-established method for the synthesis of pyrazole (B372694) rings involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. For the derivatization of this compound, a common strategy is its initial conversion into a more reactive intermediate, such as an enaminone, which then readily undergoes cyclization.

A key reagent in this transformation is N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). scirp.orgchemicalbook.comresearchgate.net The reaction of this compound with DMF-DMA would likely yield a β-enaminoketone intermediate. This intermediate, upon treatment with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O), is expected to undergo cyclocondensation to afford the corresponding 1H-pyrazolyl-nitroisoxazole conjugate. The reaction proceeds via initial nucleophilic attack of the hydrazine at the carbonyl carbon, followed by intramolecular cyclization and elimination of dimethylamine (B145610) and water to form the aromatic pyrazole ring.

Table 1: Hypothetical Synthesis of a 1-(4-Nitroisoxazol-3-yl)-pyrazole Conjugate

| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Product |

| 1 | This compound | DMF-DMA | Toluene, reflux | 3-(Dimethylamino)-1-(4-nitroisoxazol-3-yl)prop-2-en-1-one |

| 2 | 3-(Dimethylamino)-1-(4-nitroisoxazol-3-yl)prop-2-en-1-one | Hydrazine Hydrate | Ethanol, reflux | 3-(1H-Pyrazol-5-yl)-4-nitroisoxazole |

This table presents a representative synthetic route based on established chemical principles.

This synthetic approach is highly versatile, as the use of substituted hydrazines (e.g., phenylhydrazine) would allow for the introduction of various substituents on the pyrazole nitrogen, providing access to a library of N-substituted pyrazolyl-isoxazole conjugates.

Conjugation with Quinolines

The synthesis of quinoline (B57606) rings from acetyl-substituted precursors can be achieved through several established methodologies, most notably the Friedländer annulation and related reactions. This approach typically involves the condensation of an α-methylene ketone with an ortho-aminoaryl aldehyde or ketone.

In the context of this compound, it can serve as the α-methylene ketone component. The reaction with an ortho-amino-substituted benzaldehyde, for instance, in the presence of a base or acid catalyst, would be expected to yield a quinoline ring fused or linked to the nitroisoxazole core. The reaction proceeds through an initial aldol-type condensation or Michael addition, followed by intramolecular cyclization and dehydration to form the aromatic quinoline system.

An alternative strategy involves a preliminary Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form a chalcone-like intermediate (an α,β-unsaturated ketone). This intermediate can then be subjected to cyclization with an appropriate amine or ammonia (B1221849) source to construct the quinoline ring.

Table 2: Hypothetical Synthesis of a 1-(4-Nitroisoxazol-3-yl)-quinoline Conjugate via Friedländer Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

| This compound | 2-Aminobenzaldehyde | Base (e.g., KOH), Ethanol | 2-(4-Nitroisoxazol-3-yl)quinoline |

This table presents a representative synthetic route based on established chemical principles.

The diversity of commercially available ortho-aminoaryl aldehydes and ketones allows for the synthesis of a wide array of substituted quinolinyl-isoxazole conjugates, enabling fine-tuning of the physicochemical and pharmacological properties of the final compounds.

Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(4-nitroisoxazol-3-yl)ethanone, two distinct proton signals are predicted.

The methyl protons of the acetyl group (-COCH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.5-3.0 ppm. This singlet multiplicity indicates that these protons have no adjacent proton neighbors to couple with. The chemical shift in this region is characteristic of methyl groups attached to a carbonyl carbon.

The second signal corresponds to the single proton on the isoxazole (B147169) ring (C5-H). This proton is anticipated to resonate significantly downfield, likely in the range of δ 8.5-9.5 ppm. Its downfield shift is attributed to the deshielding effects of the electronegative nitrogen and oxygen atoms within the heterocyclic ring and the electron-withdrawing nature of the adjacent nitro group. This signal is also expected to be a singlet, as it has no neighboring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COCH₃ | ~2.7 | Singlet |

| Isoxazole C5-H | ~9.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. In the ¹³C NMR spectrum of this compound, five distinct signals are predicted, corresponding to the five carbon atoms in the molecule.

The methyl carbon of the acetyl group is expected to appear at the most upfield position, typically around δ 25-35 ppm. The carbonyl carbon of the acetyl group will be significantly downfield, with a predicted chemical shift in the range of δ 185-195 ppm, which is characteristic for ketone carbonyls.

The three carbon atoms of the isoxazole ring will have distinct chemical shifts. The carbon atom at position 3 (C3), to which the acetyl group is attached, is predicted to resonate around δ 160-165 ppm. The carbon at position 4 (C4), bearing the nitro group, is expected to be in a similar region, around δ 155-160 ppm, influenced by the strong electron-withdrawing effect of the nitro group. The carbon at position 5 (C5), which is bonded to the sole ring proton, is predicted to appear further upfield compared to the other ring carbons, likely in the range of δ 120-130 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COCH₃ | ~30 |

| -COCH₃ | ~190 |

| Isoxazole C3 | ~162 |

| Isoxazole C4 | ~158 |

| Isoxazole C5 | ~125 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show no cross-peaks, confirming the absence of vicinal proton-proton couplings, as both the methyl and the isoxazole protons are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. It would show a correlation between the proton signal at ~2.7 ppm and the carbon signal at ~30 ppm, confirming the assignment of the methyl group. It would also show a correlation between the proton at ~9.0 ppm and the carbon at ~125 ppm, assigning them to the C5-H group of the isoxazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

A cross-peak between the methyl protons (~2.7 ppm) and the carbonyl carbon (~190 ppm).

A cross-peak between the methyl protons (~2.7 ppm) and the C3 carbon of the isoxazole ring (~162 ppm).

A cross-peak between the isoxazole proton (~9.0 ppm) and the C3 and C4 carbons of the isoxazole ring (~162 and ~158 ppm, respectively).

These 2D NMR experiments collectively provide a detailed and unambiguous confirmation of the molecular structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong, sharp absorption band is predicted in the region of 1700-1720 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. The presence of the nitro group (-NO₂) will give rise to two distinct and strong absorption bands: an asymmetric stretching vibration around 1540-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1360 cm⁻¹.

The isoxazole ring itself will exhibit several characteristic vibrations. C=N stretching within the ring is expected to appear in the 1600-1650 cm⁻¹ region. The N-O stretching vibration of the isoxazole ring typically occurs around 1400-1450 cm⁻¹. The C-H stretching of the isoxazole ring proton would be observed above 3000 cm⁻¹, likely in the 3100-3150 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₅H₄N₂O₄), the molecular weight is 156.09 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 156.

The fragmentation pattern would likely proceed through several key pathways. A primary fragmentation would be the loss of the methyl group from the acetyl moiety, resulting in a prominent peak at m/z = 141 ([M-CH₃]⁺). Another characteristic fragmentation would be the loss of the entire acetyl group, leading to a fragment at m/z = 113. The loss of the nitro group (-NO₂) would generate a fragment at m/z = 110 ([M-NO₂]⁺). Further fragmentation of the isoxazole ring could also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Property Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems and chromophores, such as the nitroisoxazole ring and the carbonyl group, suggests that this compound will absorb in the UV region.

The spectrum is expected to show absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions. The conjugated system of the nitroisoxazole ring is the primary chromophore. A strong absorption band, corresponding to a π → π* transition, is predicted to occur in the range of 250-280 nm. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, may be observed at a longer wavelength, typically above 300 nm, though it may be obscured by the more intense π → π* transition. The position of these absorption bands provides insight into the electronic properties and the extent of conjugation within the molecule.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It would be the primary method to investigate the intrinsic properties of 1-(4-nitroisoxazol-3-yl)ethanone.

A DFT study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a detailed analysis of its electronic properties would be conducted. This includes the calculation and visualization of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and distribution of these frontier orbitals are critical in understanding the molecule's reactivity. For instance, the HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests a more reactive molecule.

A hypothetical data table for the electronic properties of this compound, derived from a DFT calculation, might look like this:

| Parameter | Hypothetical Value |

| Total Energy | Value in Hartrees |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

This table is for illustrative purposes only, as no specific data is available.

Frontier Molecular Orbital (FMO) theory posits that chemical reactions are often governed by the interaction between the HOMO of one reactant and the LUMO of another. numberanalytics.com By analyzing the spatial distribution of the HOMO and LUMO of this compound, one could predict the likely sites for electrophilic and nucleophilic attack.

To quantify this, Fukui functions would be calculated. These indices provide a measure of the change in electron density at a specific atomic site when an electron is added or removed. This allows for a more precise prediction of which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

A hypothetical reactivity descriptor table would present these calculated indices for each atom in the molecule, highlighting the most reactive centers.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. wolfram.comwuxiapptec.com It is a valuable tool for understanding intermolecular interactions and predicting reactive sites. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show a significant negative potential around the nitro group and the carbonyl oxygen, and positive potentials near the hydrogen atoms.

Molecular Docking Simulations for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. jscimedcentral.com If this compound were being investigated for potential biological activity, molecular docking simulations would be performed to understand how it might interact with a specific protein target.

The simulation would place the molecule into the binding site of a protein and calculate the binding affinity, which is an estimate of the strength of the interaction. The results would be presented as a binding score and a visual representation of the interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the protein's amino acid residues.

A hypothetical docking results table might include:

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Protein Name | Hypothetical Value | List of Amino Acids |

This table is for illustrative purposes only, as no specific data is available.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational methods can be used to map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism. numberanalytics.comnih.gov This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and any intermediate species.

For a reaction involving this compound, DFT calculations could be used to determine the activation energies and reaction energies for proposed pathways. This would help to identify the most favorable reaction mechanism and explain the observed product distribution.

Conformational Analysis and Stability Studies

Molecules with rotatable bonds, such as the acetyl group in this compound, can exist in different spatial arrangements called conformations. A computational conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation. rsc.org This would identify the most stable (lowest energy) conformation of the molecule and the energy barriers between different conformations. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Applications in Advanced Organic Synthesis

1-(4-Nitroisoxazol-3-yl)ethanone as a Precursor to Complex Heterocyclic Scaffolds

The strategic placement of functional groups in this compound makes it an ideal starting material for the assembly of diverse and complex heterocyclic frameworks. The ketone moiety and the activated nitro-bearing isoxazole (B147169) ring provide multiple reaction sites for cyclization and condensation reactions.

Research has demonstrated that related nitroisoxazole derivatives are effective precursors for constructing fused heterocyclic systems. For instance, derivatives like 2-(3-methyl-4-nitro-isoxazol-5-yl)-1-aryl-ethanone have been employed in the synthesis of isoxazolyl aryl thieno[2,3-d]pyrimidinones. niscpr.res.in This synthesis involves a multi-step reaction where the ethanone (B97240) derivative undergoes condensation and cyclization to form a thiophene (B33073) ring, which is subsequently fused to a pyrimidinone system. niscpr.res.in Such transformations highlight the capacity of the nitroisoxazole ethanone core to participate in complex reaction cascades, leading to novel polycyclic scaffolds. A plausible reaction pathway involves the Knoevenagel condensation of the ketone with an active methylene (B1212753) compound, followed by further cyclization steps. niscpr.res.in

Furthermore, the isoxazole ring itself can be a precursor to other heterocycles through ring-opening and rearrangement reactions, a common strategy in heterocyclic chemistry. The presence of the nitro group can influence the isoxazole ring's stability and reactivity, potentially enabling transformations that are not accessible with unsubstituted isoxazoles. This reactivity allows for the generation of a library of diverse heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. researchgate.netrsc.org

Utilization in the Synthesis of Synthetic Intermediates for Advanced Molecules

This compound serves as a crucial intermediate in the multi-step synthesis of advanced molecules, particularly those with potential biological activity. nih.gov The nitro group and the ketone can be chemically modified in a stepwise manner to introduce new functionalities and build molecular complexity.

One key transformation is the reduction of the nitro group to an amino group. This amino-isoxazole derivative becomes a valuable intermediate for constructing compounds like Mannich bases or for participating in coupling reactions to link with other molecular fragments. nih.gov For example, the synthesis of certain anticancer agents has been shown to involve the reduction of a nitro group on a heterocyclic ring, followed by further elaboration. nih.gov

The ketone functionality can be transformed into an alcohol via reduction, or it can be used to form imines, oximes, or hydrazones, each representing a new class of synthetic intermediates. A notable application is in the Henry reaction, where a related compound, 3,5-dimethyl-4-nitroisoxazole (B73060), reacts with isatin (B1672199) to form a complex intermediate, 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one. rsc.org This intermediate is then used in subsequent reactions to create other valuable molecules. rsc.org This demonstrates how the nitroisoxazole moiety can be incorporated into larger, more complex structures that serve as precursors for biologically active compounds. rsc.org

| Starting Material | Reaction Type | Resulting Intermediate Class | Potential Application |

| This compound | Nitro Group Reduction | 1-(4-Aminoisoxazol-3-yl)ethanone | Synthesis of bioactive amides, sulfonamides, or for further heterocycle formation |

| This compound | Ketone Condensation | Imines, Enamines | Precursors for reductive amination or cycloaddition reactions |

| This compound | Henry Reaction (with aldehydes/ketones) | β-Nitro Alcohols | Intermediates for amino alcohols or α,β-unsaturated ketones |

Role in Methodologies for Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, and this compound and its derivatives can participate in several key C-C bond-forming reactions. The reactivity of the acetyl group and the electrophilic nature of the isoxazole ring are central to this utility.

One of the most significant reactions is the aldol (B89426) condensation, where the enolate of the ethanone attacks a carbonyl compound. Additionally, the compound can be utilized in Friedel-Crafts type reactions. acs.org For instance, intermediates derived from similar nitroisoxazoles have been shown to undergo Friedel-Crafts alkylation reactions. rsc.org A retro-Henry reaction of a 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one intermediate generates an electrophilic species that can then react with electron-rich aromatic compounds like indole (B1671886) in a Friedel-Crafts alkylation to form a new C-C bond. rsc.org

Michael addition is another powerful C-C bond-forming reaction where the enolate of the ethanone can act as a nucleophile, adding to α,β-unsaturated carbonyl compounds. acs.org This reaction is fundamental for constructing larger carbon skeletons. The development of asymmetric versions of these reactions, potentially using chiral catalysts, could lead to the synthesis of enantiomerically enriched molecules, which is of high importance in drug development. acs.org

| Reaction Type | Role of this compound Derivative | Bond Formed | Significance |

| Friedel-Crafts Alkylation | Precursor to an electrophile | Aryl-C | Forms a bond between the isoxazole side chain and an aromatic ring. rsc.org |

| Aldol Condensation | Nucleophile (as enolate) | C-C | Creates β-hydroxy ketones, which are versatile synthetic intermediates. |

| Michael Addition | Nucleophile (as enolate) | C-C | Extends the carbon chain by forming 1,5-dicarbonyl compounds or related structures. acs.org |

Potential in Materials Chemistry and Dye Synthesis

The chromophoric properties endowed by the nitro group and the conjugated isoxazole system suggest that this compound could be a valuable scaffold in materials chemistry, particularly in the synthesis of dyes. ekb.eg Heterocyclic compounds are integral components of many synthetic dyes, contributing to their color, stability, and affinity for various substrates. nih.gov

Azo dyes, which contain the –N=N– linkage, are a major class of colorants. ajchem-a.com The synthesis of such dyes often involves the diazotization of a heterocyclic amine and subsequent coupling with a suitable partner. nih.gov By reducing the nitro group of this compound to an amine, a diazonium salt can be formed. This salt can then be coupled with various aromatic compounds, such as phenols or anilines, to generate a wide range of azo dyes incorporating the isoxazole ring. The specific color and properties of these dyes would be influenced by the electronic nature of the isoxazole ring and any additional substituents. iipseries.org

Q & A

Basic: What are the established synthetic routes for 1-(4-Nitroisoxazol-3-yl)ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. A common method involves reacting aryl oximes with acetylacetone in basic conditions (e.g., NaOH in methanol at 0–5°C) . Key parameters for optimization include:

- Temperature control : Maintaining low temperatures (0–5°C) to prevent side reactions.

- pH adjustment : Ensuring alkaline conditions (pH ~10) to facilitate nucleophilic attack.

- Reagent stoichiometry : Balancing acetylacetone and aryl oxime ratios (e.g., 2:1 molar ratio) .

- Monitoring : Thin-layer chromatography (TLC) with pet. ether:ethyl acetate (70:30) to track reaction progress .

For derivatives, Friedel-Crafts acylation with Lewis acid catalysts (e.g., AlCl₃) can introduce substituents .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy :

- Mass spectrometry (MS) : Molecular ion peaks ([M⁺]) matched to theoretical m/z values (e.g., 196.05 for C₆H₅N₂O₄) .

- IR spectroscopy : Strong C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹ .

- Boiling point/thermal data : Reference NIST Standard Reference Data (e.g., T₆₀ᵢₗ ~469 K for analogous compounds) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H333 hazard) .

- Waste disposal : Segregate chemical waste and collaborate with certified agencies for disposal .

- First aid : Immediate rinsing for skin/eye exposure and medical consultation for ingestion .

Advanced: How can researchers optimize synthetic yield while minimizing byproduct formation?

- Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to improve acylation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization kinetics .

- Temperature gradients : Gradual warming post-reaction (e.g., 5°C → 25°C) to control exothermic side reactions .

- Purification : Column chromatography with silica gel (hexane:EtOAc gradient) to isolate high-purity product .

Advanced: How should conflicting spectral data from different sources (e.g., NIST vs. in-house) be resolved?

- Cross-validation : Compare IR, NMR, and MS data across multiple platforms (e.g., NIST Standard Reference Data and peer-reviewed syntheses ).

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement ) to confirm bond lengths/angles.

- Quantum calculations : DFT-based simulations to predict vibrational frequencies and NMR shifts .

Advanced: What strategies are effective for evaluating the biological activity of nitroisoxazole derivatives?

- Antimicrobial assays :

- Cytotoxicity screening : Use MTT assays on mammalian cell lines to assess therapeutic index .

Advanced: How can computational methods predict the reactivity of this compound in drug design?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

- ADMET profiling : SwissADME or pkCSM to predict absorption, metabolism, and toxicity .

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for functionalization .

Advanced: What factors influence the stability of this compound under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.